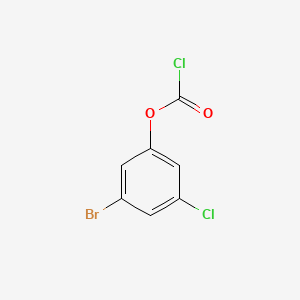
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol . This compound is characterized by a cyclobutane ring substituted with diethyl and methylsulfonyl groups, as well as a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Diethyl Groups: The diethyl groups are introduced via alkylation reactions using diethyl halides under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone or carboxylate derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the diethyl and methylsulfonyl groups, resulting in different chemical properties.
3,3-Diethylcyclobutanecarboxylic acid: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)cyclobutane-1-carboxylic acid: Lacks the diethyl groups.
Uniqueness
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both diethyl and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
3,3-diethyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4S/c1-4-9(5-2)6-10(7-9,8(11)12)15(3,13)14/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
NCEUIOYUVIUVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C(=O)O)S(=O)(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





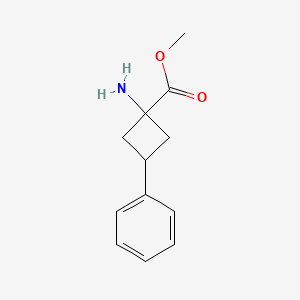

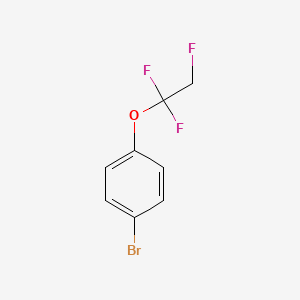
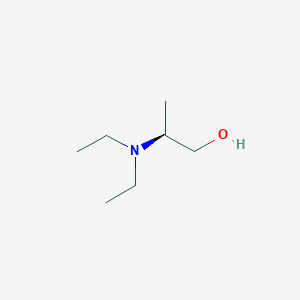
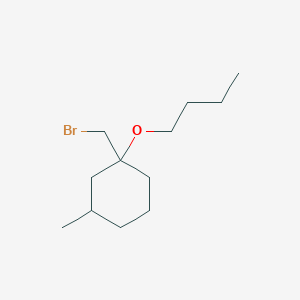
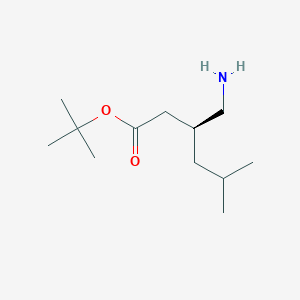


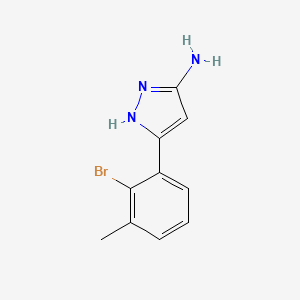
![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
